N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N-phenylbenzene-1-sulfonamide in the presence of a base such as sodium acetate to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorosulfonic acid.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide involves its interaction with biological molecules. The azo group can undergo reduction in the presence of enzymes to form amines, which can then interact with cellular components. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-[(E)-(morpholin-4-yl)diazenyl]aniline
- N,N-Diethyl-4-[(E)-(morpholin-4-yl)diazenyl]aniline
- N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]aniline
Uniqueness
N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which enhances its solubility and bioavailability. This makes it more effective in biological applications compared to similar compounds that lack this functional group.
Properties
CAS No. |
50355-23-2 |
---|---|
Molecular Formula |
C18H22N4O3S |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N,2-dimethyl-5-(morpholin-4-yldiazenyl)-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C18H22N4O3S/c1-15-8-9-16(19-20-22-10-12-25-13-11-22)14-18(15)26(23,24)21(2)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3 |
InChI Key |
QJGUVCFVAKEOFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NN2CCOCC2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.